molecular formula C23H28N4O2 B289088 N,N-diphenyl-4-(1-piperidinylcarbonyl)-1-piperazinecarboxamide

N,N-diphenyl-4-(1-piperidinylcarbonyl)-1-piperazinecarboxamide

Cat. No. B289088
M. Wt: 392.5 g/mol
InChI Key: KKQZYQWMBNAIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diphenyl-4-(1-piperidinylcarbonyl)-1-piperazinecarboxamide, commonly known as DPCPX, is a selective adenosine A1 receptor antagonist. It is a potent and highly specific antagonist of the adenosine A1 receptor, which plays a crucial role in various physiological and pathological processes. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Mechanism of Action

DPCPX exerts its pharmacological effects by selectively blocking the adenosine A1 receptor. Adenosine is a signaling molecule that plays a crucial role in various physiological and pathological processes, including regulation of blood flow, inflammation, and neuronal activity. The adenosine A1 receptor is widely distributed in the brain and plays a crucial role in the regulation of neuronal activity. By blocking the adenosine A1 receptor, DPCPX can modulate various physiological processes and has potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
DPCPX has been shown to have potent anti-tumor activity and can inhibit the growth of various cancer cells. It has also been shown to have cardioprotective effects and can reduce ischemia-reperfusion injury in the heart. In addition, DPCPX has been studied for its potential neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. DPCPX can also modulate various physiological processes, including regulation of blood flow, inflammation, and neuronal activity.

Advantages and Limitations for Lab Experiments

DPCPX is a potent and highly specific antagonist of the adenosine A1 receptor, which makes it an ideal tool for studying the role of the adenosine A1 receptor in various physiological and pathological processes. However, DPCPX has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of DPCPX, including its potential therapeutic applications in various diseases, such as cancer, cardiovascular diseases, and neurological disorders. Further studies are needed to elucidate the precise mechanisms of action of DPCPX and its potential side effects. In addition, the development of new synthetic methods for DPCPX and its derivatives may lead to the discovery of new drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of DPCPX involves several steps, including the reaction of piperazine with phosgene to form a chloroformate intermediate, which is then reacted with diphenylamine to form the final product. The synthesis of DPCPX is a complex process that requires expertise in synthetic chemistry and organic synthesis.

Scientific Research Applications

DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to have potent anti-tumor activity and can inhibit the growth of various cancer cells. DPCPX has also been shown to have cardioprotective effects and can reduce ischemia-reperfusion injury in the heart. In addition, DPCPX has been studied for its potential neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

properties

Molecular Formula

C23H28N4O2

Molecular Weight

392.5 g/mol

IUPAC Name

N,N-diphenyl-4-(piperidine-1-carbonyl)piperazine-1-carboxamide

InChI

InChI=1S/C23H28N4O2/c28-22(24-14-8-3-9-15-24)25-16-18-26(19-17-25)23(29)27(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-2,4-7,10-13H,3,8-9,14-19H2

InChI Key

KKQZYQWMBNAIEG-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)C(=O)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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